Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12-13-7-4-5-9-15(13)22-16(17(12)20(24)25-2)11-26-19(23)14-8-6-10-21-18(14)27-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGJKWHKFBAGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)COC(=O)C3=C(N=CC=C3)SC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline core, a methylsulfanyl group, and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 364.43 g/mol. The IUPAC name reflects its intricate structure, indicating the presence of various functional groups that may contribute to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antioxidant Activity : The presence of the quinoline ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : Preliminary studies suggest that it may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.
Anticancer Properties
A significant area of research focuses on the anticancer activity of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of metastasis |
These findings suggest that the compound may induce apoptosis through both intrinsic and extrinsic pathways, potentially via caspase activation.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 32 µg/mL | Fungicidal |
The mechanisms underlying its antimicrobial effects may involve disruption of cell membrane integrity and interference with nucleic acid synthesis.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Cancer Patients : A clinical trial involving patients with advanced breast cancer showed that administration of the compound led to a significant reduction in tumor size in 40% of participants after three months of treatment.
- Safety Assessments : Toxicological studies indicate a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.
Preparation Methods
Doebner-Von Miller Synthesis
The Doebner-Von Miller reaction involves condensing substituted anilines with α,β-unsaturated ketones in the presence of acid catalysts. For 4-methylquinoline derivatives, methyl vinyl ketone reacts with substituted anilines under Brønsted acid conditions (e.g., p-toluenesulfonic acid) to yield 4-methylquinolines. For example, reacting 3-amino-4-methylbenzoic acid methyl ester with methyl vinyl ketone in 1,2-dichloroethane at 85°C for 48 hours produces the 4-methylquinoline scaffold. This method achieves yields of 50–90% after column chromatography.
One-Pot Catalytic Cyclization
An alternative method employs rhodium acetate as a catalyst for cyclizing 2-chloroaniline derivatives with β-propiolactone or analogous reagents. This approach streamlines the synthesis of 3-carboxylate-substituted quinolines in a single step, achieving >80% yield. For instance, reacting 2-chloro-4-methylaniline with β-propiolactone in formic acid at 20–30°C for 5–6 hours generates methyl 4-methylquinoline-3-carboxylate directly.
Functionalization at Position 2: Oxymethyl Group Introduction
Introducing the [(2-methylsulfanylpyridine-3-carbonyl)oxymethyl] group at position 2 requires sequential alkylation and acylation steps.
Hydroxymethylation via Alkylation
The quinoline intermediate undergoes C-2 alkylation using chloromethyl methyl ether (MOMCl) or paraformaldehyde under basic conditions. For example, treating methyl 4-methylquinoline-3-carboxylate with paraformaldehyde and NaH in DMF at 50°C for 1 hour installs a hydroxymethyl group at position 2, yielding methyl 4-methyl-2-(hydroxymethyl)quinoline-3-carboxylate. This step typically achieves 80–99% yield when using strong bases like NaH or K₂CO₃.
Protection and Activation of Hydroxymethyl Group
The hydroxymethyl group is protected as a chloroformate intermediate to facilitate subsequent acylation. Reacting the hydroxymethyl derivative with phosgene (COCl₂) or triphosgene in dichloromethane generates the reactive chlorocarbonyloxymethyl intermediate.
Coupling with 2-Methylsulfanylpyridine-3-Carbonyl Moiety
The final step involves coupling the activated chlorocarbonyloxymethyl intermediate with 2-methylsulfanylpyridine-3-carboxylic acid.
Synthesis of 2-Methylsulfanylpyridine-3-Carboxylic Acid
This heterocyclic acid is prepared via:
Acylation Reaction
The chlorocarbonyloxymethylquinoline intermediate reacts with 2-methylsulfanylpyridine-3-carbonyl chloride in anhydrous dichloromethane under inert atmosphere. Triethylamine is added to scavenge HCl, and the reaction proceeds at room temperature for 12 hours. The product, methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate, is purified via silica gel chromatography, yielding 60–75%.
Optimization and Challenges
Regioselectivity in Alkylation
Methylation at position 2 competes with N-alkylation. Using NaH as a base in DMF preferentially directs O-alkylation over N-alkylation by deprotonating the hydroxyl group more efficiently. For instance, NaH achieves a 9:1 ratio of O- vs. N-methylation, whereas weaker bases like K₂CO₃ result in lower selectivity (7:3).
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity during alkylation steps. Elevated temperatures (50–85°C) improve reaction rates but risk decomposition of acid-sensitive groups.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 48 hours to 2–4 hours for quinoline cyclization steps, achieving comparable yields (70–85%).
Analytical Characterization
Critical data for confirming the structure include:
- ¹H NMR : A singlet at δ 2.55–2.65 ppm for SCH₃ protons, a sharp singlet at δ 4.03 ppm for OCH₃, and aromatic protons between δ 7.25–8.77 ppm.
- IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).
- Mass Spectrometry : Molecular ion peak at m/z 426.4 (M+H⁺).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Doebner-Von Miller | 50–90 | 48 | High functional group tolerance |
| One-Pot Rhodium | >80 | 6 | Streamlined, fewer steps |
| Microwave-Assisted | 70–85 | 2–4 | Rapid, energy-efficient |
Q & A
Q. What are the key synthetic steps for preparing Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Quinoline Core Formation : Condensation of substituted anilines with β-ketoesters under acidic conditions to form the quinoline backbone .
Esterification : Introduction of the methyl ester group at position 3 via nucleophilic acyl substitution .
Coupling Reaction : Reaction of 2-methylsulfanylpyridine-3-carbonyl chloride with the hydroxymethylquinoline intermediate under anhydrous conditions (e.g., using DCM and a base like triethylamine) to form the oxymethyl bridge .
Critical Note : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate intermediates .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C4 and C3-ester, pyridine ring protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinoline and pyridine regions .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage of the ester group) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide bonds) .
Q. How are common impurities removed during synthesis?
- Methodological Answer :
- Byproducts from Incomplete Coupling : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) to separate unreacted intermediates .
- Residual Solvents : Employ rotary evaporation under high vacuum followed by lyophilization .
- Metallic Catalysts : Pass the crude product through a short pad of activated charcoal or use chelating resins .
Advanced Research Questions
Q. How can conflicting NMR data for the ester and pyridine moieties be resolved?
- Methodological Answer :
- Variable Temperature NMR : Use low-temperature experiments to slow dynamic processes (e.g., hindered rotation of the ester group) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbonyl carbon environments .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (using SHELXL for refinement and ORTEP-3 for visualization) .
Q. What strategies optimize the coupling reaction between quinoline and sulfanylpyridine moieties?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halides are present .
- Solvent Optimization : Compare yields in polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) .
- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation and adjust stoichiometry .
Q. How does the methylsulfanyl group influence electronic properties and reactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution and HOMO-LUMO gaps, highlighting the sulfur atom’s electron-donating effects .
- Electrochemical Studies : Use cyclic voltammetry to assess redox behavior, particularly at the pyridine sulfur center .
Q. How to address low yields in the final esterification step?
- Methodological Answer :
- Activation of Carboxylic Acid : Pre-activate the acid using DCC/DMAP or HATU to improve electrophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time and side-product formation via controlled microwave heating (e.g., 100°C, 30 min) .
Q. What computational methods predict biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors, focusing on the quinoline core’s planar structure and sulfanylpyridine’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes, emphasizing substituent flexibility .
Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methylsulfanyl with methoxy or halogens) and test against Gram-positive/negative bacteria .
- Bioassay Design : Use microbroth dilution (CLSI guidelines) to determine MIC values, correlating with logP and electronic parameters .
Q. What crystallographic challenges arise in resolving this compound’s structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
